

Application Notes and Protocols for Apoptosis Induction Using MI-192

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Compound of Interest

Compound Name: MI-192

Cat. No.: B3111220

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Introduction

MI-192 is a potent and selective small molecule inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC2 and HDAC3.[1][2][3] Histone deacetylases play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[4][5] In various malignancies, the overexpression of certain HDACs, including HDAC2, is associated with tumor progression and resistance to apoptosis.[4] **MI-192** exerts its anti-cancer effects by inducing cell differentiation and promoting apoptosis, particularly in hematological malignancies such as myeloid leukemia.[1][2] These application notes provide a comprehensive overview of the use of **MI-192** for inducing apoptosis, including its mechanism of action, quantitative data, and detailed experimental protocols.

Data Presentation

Table 1: In Vitro Efficacy of MI-192

Parameter	Value	Cell Lines	Reference
IC ₅₀ (HDAC2)	30 nM	N/A	[2][3]
IC ₅₀ (HDAC3)	16 nM	N/A	[2][3]
Apoptosis Induction	0.15 - 1 μ M (72h)	U937, HL60, Kasumi-1	[2]

Table 2: Selectivity of MI-192

HDAC Isoform	Selectivity vs. HDAC2/3	Reference
Other HDACs	>250-fold	[1]

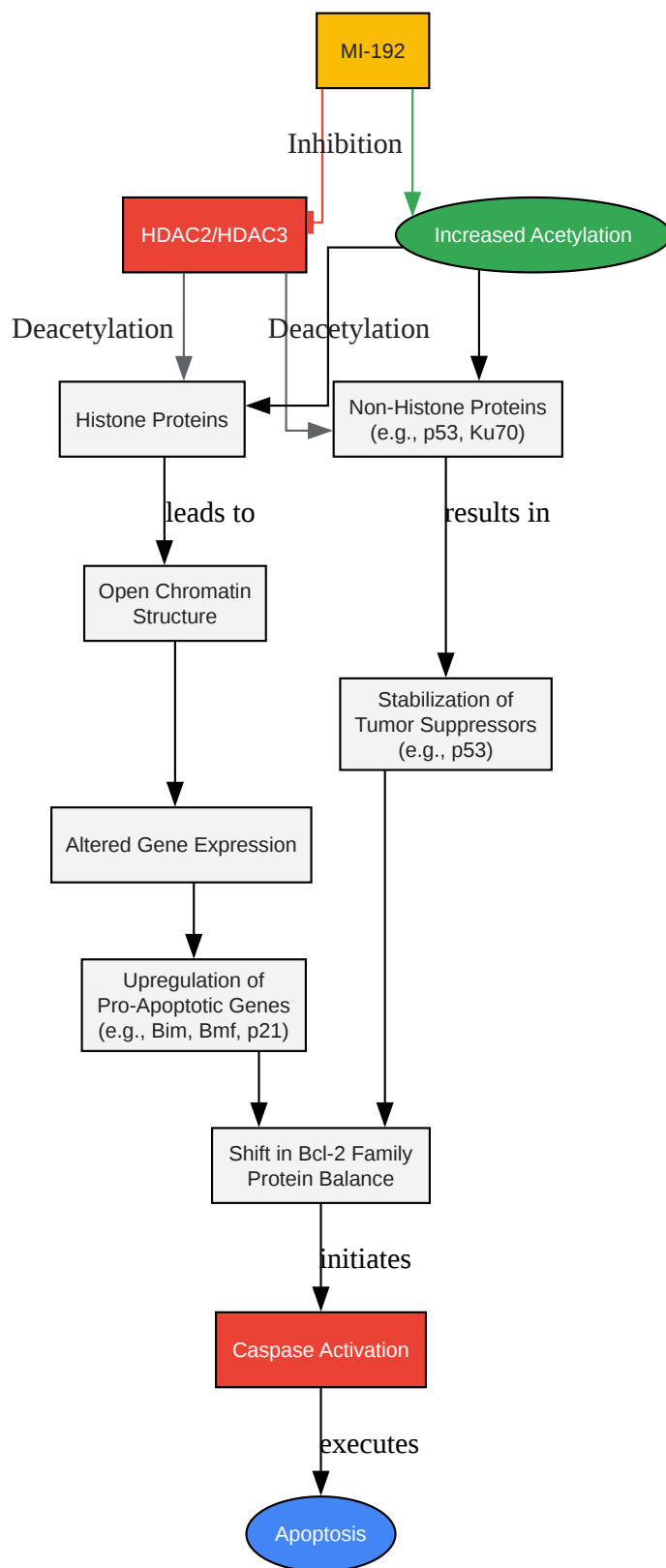
Mechanism of Action

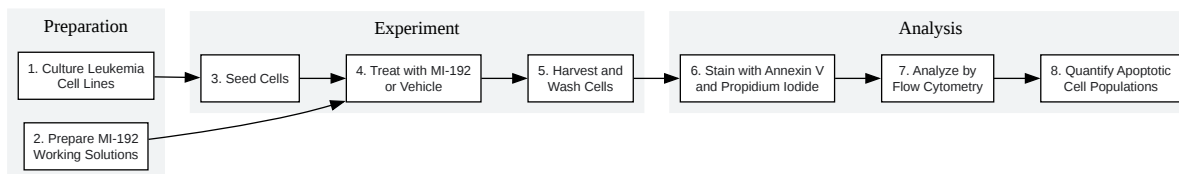
MI-192 induces apoptosis by inhibiting the enzymatic activity of HDAC2 and HDAC3. This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the altered transcription of genes that regulate cell cycle and apoptosis. The proposed mechanism involves several key events:

- **HDAC Inhibition:** **MI-192** selectively binds to the active sites of HDAC2 and HDAC3, preventing the deacetylation of their protein substrates.
- **Histone Hyperacetylation:** The inhibition of HDACs leads to an increase in the acetylation of histone proteins, which alters chromatin structure and gene expression.
- **Gene Expression Changes:** Hyperacetylation of histones can lead to the transcriptional activation of tumor suppressor genes and pro-apoptotic genes. This includes the upregulation of cell cycle inhibitors like p21 and pro-apoptotic Bcl-2 family members such as Bim and Bmf.[4]
- **Non-Histone Protein Acetylation:** HDACs also deacetylate non-histone proteins. Inhibition by **MI-192** can lead to the acetylation and stabilization of tumor suppressors like p53, further promoting apoptosis.[4][5]

- Apoptosis Execution: The culmination of these events is the activation of the intrinsic and/or extrinsic apoptotic pathways, leading to the activation of caspases and programmed cell death.[6]

Visualizations





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- To cite this document: BenchChem. [Application Notes and Protocols for Apoptosis Induction Using MI-192]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3111220#apoptosis-induction-using-mi-192\]](https://www.benchchem.com/product/b3111220#apoptosis-induction-using-mi-192)

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